molecular formula C28H24N2O5 B11578221 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578221
M. Wt: 468.5 g/mol
InChI Key: ARLPLXHQEYZCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the ethoxy and prop-2-en-1-yloxy substituents on the phenyl ring, and the methylpyridinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow chemistry or batch processing techniques. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

    Industry: Utilizing its unique properties in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives and molecules with similar functional groups. Examples include:

  • 1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-ethoxy-4-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24N2O5/c1-4-14-34-21-12-11-18(15-22(21)33-5-2)25-24-26(31)19-8-6-7-9-20(19)35-27(24)28(32)30(25)23-13-10-17(3)16-29-23/h4,6-13,15-16,25H,1,5,14H2,2-3H3

InChI Key

ARLPLXHQEYZCEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.